molecular formula C10H12O B8336559 Phenylpropenylcarbinol

Phenylpropenylcarbinol

Cat. No.: B8336559
M. Wt: 148.20 g/mol
InChI Key: VNDHSAYSKPVHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds share a phenyl group attached to a hydroxyl-bearing carbon chain, a feature critical to their chemical reactivity and applications. For instance, phenylacetylcarbinol (C₉H₁₀O₂, MW 150.18 g/mol) is recognized for its role as a precursor in pharmaceutical synthesis, particularly for stimulants like amphetamines . Similarly, phenylpropanol (C₉H₁₂O, MW 136.19 g/mol) is noted for its use in fragrances and organic intermediates .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-phenylbut-2-en-1-ol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,11H,8-9H2

InChI Key

VNDHSAYSKPVHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties and applications of phenylpropenylcarbinol analogs, based on evidence-derived

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Phenylacetylcarbinol C₉H₁₀O₂ 150.18 1798-60-3 Pharmaceutical synthesis (e.g., amphetamines), organic "building block"
1-Phenylpropanol C₉H₁₂O 136.19 93-37-8 Fragrances, chiral intermediates in asymmetric synthesis
Triphenyl Carbinol C₁₉H₁₆O 260.33 76-84-6 Stabilizer in polymers, reference material in spectroscopy
4-Phenyl-2-butanol C₁₀H₁₄O 150.22 2344-70-9 Flavoring agent (FEMA 2879), solvent in specialty chemistry

Reactivity and Stability

  • Phenylacetylcarbinol: Exhibits high reactivity due to its ketone and hydroxyl groups, enabling condensation reactions for drug synthesis. Its stability under acidic conditions makes it suitable for industrial-scale processes .
  • 1-Phenylpropanol: Less reactive than phenylacetylcarbinol but valued for its enantiomeric purity (e.g., R-(+)- and S-(−)-forms), which is critical in producing chiral pharmaceuticals .
  • Triphenyl Carbinol: Highly stable due to steric hindrance from three phenyl groups; used in polymer stabilization but lacks the bifunctional reactivity of smaller carbinols .

Industrial and Pharmaceutical Relevance

  • Phenylacetylcarbinol: A cornerstone in the synthesis of ephedrine derivatives and β-blockers due to its α-hydroxy ketone structure .
  • 1-Phenylpropanol: Utilized in asymmetric catalysis and as a precursor for benzodiazepines, highlighting its versatility in organic synthesis .

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